molecular formula C5H2Cl2F3N3 B3050992 4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 302810-56-6

4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B3050992
CAS No.: 302810-56-6
M. Wt: 231.99 g/mol
InChI Key: LVZJHCCHDPNTSB-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine is a halogenated pyrimidine derivative characterized by chlorine substituents at positions 4 and 5, a trifluoromethyl (-CF₃) group at position 6, and an amine (-NH₂) at position 2. This compound is of interest in medicinal and agrochemical research due to the electronic effects imparted by its substituents, which enhance stability and modulate reactivity.

Synthetic routes for this compound likely involve sequential chlorination and functionalization steps. For example, describes the synthesis of 4,5-dichloro-6-(trifluoromethyl)pyrimidine (a precursor) using N-chlorosuccinimide (NCS) in DMF at 50°C, followed by purification via reverse-phase chromatography .

Properties

IUPAC Name

4,5-dichloro-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F3N3/c6-1-2(5(8,9)10)12-4(11)13-3(1)7/h(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZJHCCHDPNTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462324
Record name 4,5-dichloro-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302810-56-6
Record name 4,5-dichloro-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4,6-dichloropyrimidine and trifluoromethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution of the chlorine atoms by the trifluoromethylamine group. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Positions: The target compound’s dichloro and trifluoromethyl groups at positions 4, 5, and 6 create a highly electron-deficient aromatic ring, enhancing its reactivity in nucleophilic substitution reactions compared to mono-halogenated analogs .

Electronic Effects : The -CF₃ group at position 6 provides strong electron-withdrawing effects, stabilizing the pyrimidine ring and influencing binding interactions in receptor modulation (e.g., HMRGX1 or GABA-B) .

Synthetic Complexity: The target compound requires precise chlorination steps, whereas analogs like 4-(2,6-difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine () involve condensation with aldehydes, reflecting divergent synthetic strategies .

Biological Activity

4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both chlorine and trifluoromethyl groups, which significantly influence its biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C5_5Cl2_2F3_3N\

Molecular Weight : 197.00 g/mol

The unique structure of this compound allows for interactions with various biological targets due to the electron-withdrawing nature of the trifluoromethyl group and the halogen substituents.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. For example, it acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K) with an IC50_{50} value in the nanomolar range, indicating strong binding affinity and potential therapeutic applications in oncology .
  • Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, particularly against strains of influenza virus. It has demonstrated significant inhibition of viral replication in vitro, which positions it as a candidate for further antiviral drug development .
  • Anticancer Properties : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it exhibited selective cytotoxicity against triple-negative breast cancer (TNBC) cells while sparing non-cancerous cells, suggesting a favorable therapeutic window .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionPI3K inhibitor (IC50_{50} ~17 nM)
Antiviral ActivitySignificant reduction in viral load in infected models
Anticancer ActivitySelective inhibition of TNBC cell proliferation

Case Study: Antiviral Efficacy

A study evaluated the antiviral efficacy of this compound against influenza viruses. The compound was administered to mice infected with both Oseltamivir-sensitive and resistant strains. Results indicated a greater than 2-log reduction in viral load in lung tissues compared to controls, highlighting its potential as an antiviral agent .

Case Study: Anticancer Potential

In a separate investigation involving MDA-MB-231 TNBC cells, treatment with the compound resulted in a significant decrease in cell viability (IC50_{50} = 0.126 μM). The study also noted that the compound inhibited lung metastasis more effectively than existing therapies like TAE226, suggesting its utility in treating aggressive cancer forms .

Structure-Activity Relationship (SAR)

The presence of chlorine and trifluoromethyl groups enhances the compound's lipophilicity and binding affinity to target proteins. SAR studies indicate that modifications to these substituents can lead to variations in biological activity, emphasizing the importance of structural optimization in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 2
4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine

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